

3-Chlorobenzaldehyde oxime chemical properties

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Compound of Interest

Compound Name: 3-Chlorobenzaldehyde oxime

CAS No.: 34158-71-9

Cat. No.: B1353261

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Technical Guide: 3-Chlorobenzaldehyde Oxime

Chemical Properties, Synthetic Pathways, and Applications in Drug Discovery

Executive Summary

3-Chlorobenzaldehyde oxime (CAS: 34158-71-9 [Z-isomer], 28035-79-6 [General]) acts as a critical "meta-chloro gateway" in organic synthesis. Unlike its para-substituted counterparts, the meta-chloro motif offers unique steric and electronic properties that are highly valued in medicinal chemistry for modulating metabolic stability and lipophilicity without introducing excessive bulk. This guide details its physicochemical profile, optimized synthesis protocols, and its pivotal role as a precursor for isoxazoles, nitriles, and amides in pharmaceutical development.

Physicochemical Profile

The compound exists primarily as a white crystalline solid. It exhibits geometric isomerism (and

forms), which can influence reaction kinetics, particularly in rearrangement protocols.

Property	Data	Notes
IUPAC Name	-(3-chlorophenyl)methylidene]hydroxylamine	
Molecular Formula	C H ClNO	
Molecular Weight	155.58 g/mol	
Appearance	White to off-white crystalline solid	Darkens upon prolonged light exposure
Melting Point	60–65 °C (Mixture); pure isomers vary	-isomer typically lower melting than
Solubility	Soluble in EtOH, MeOH, DMSO, CH ₂ Cl ₂	Sparingly soluble in water
Acidity (pKa)	~10.5–11.0 (Oxime OH)	Weakly acidic, deprotonates with strong base
CAS Numbers	28035-79-6 (General), 34158-71-9 ()	Always verify specific isomer requirements

Synthetic Pathways & Optimization

2.1 Mechanism of Formation

The synthesis proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon of 3-chlorobenzaldehyde, followed by dehydration. The reaction is pH-dependent; a pH of 4–5 is

optimal to buffer the leaving group ability of water while maintaining the nucleophilicity of nitrogen.

2.2 Protocol A: Classical Solution-Phase Synthesis

Best for: Large-scale batch production where purity is paramount.

Reagents:

- 3-Chlorobenzaldehyde (1.0 eq)
- Hydroxylamine hydrochloride (NH
OH[1][2]·HCl) (1.2 eq)
- Sodium Carbonate (Na
CO
) (0.6 eq) or NaOH (1.2 eq)
- Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

- Dissolution: Dissolve 3-chlorobenzaldehyde in ethanol. Separately, dissolve NH
OH·HCl in a minimum amount of water.
- Addition: Add the hydroxylamine solution to the aldehyde solution.
- Basification: Slowly add the base (dissolved in water) dropwise to the stirring mixture. Critical: Maintain temperature <30°C to prevent side reactions (Cannizzaro).
- Reflux: Heat the mixture to mild reflux (70–80°C) for 1–2 hours. Monitor via TLC (30% EtOAc/Hexane).
- Work-up: Evaporate ethanol under reduced pressure. The oxime will precipitate from the remaining aqueous layer.

- Purification: Filter the white solid, wash with ice-cold water, and recrystallize from ethanol/water if necessary.

2.3 Protocol B: Green Mechanochemical Synthesis (Grinding)

Best for: Rapid screening and solvent-free "Green Chemistry" compliance.

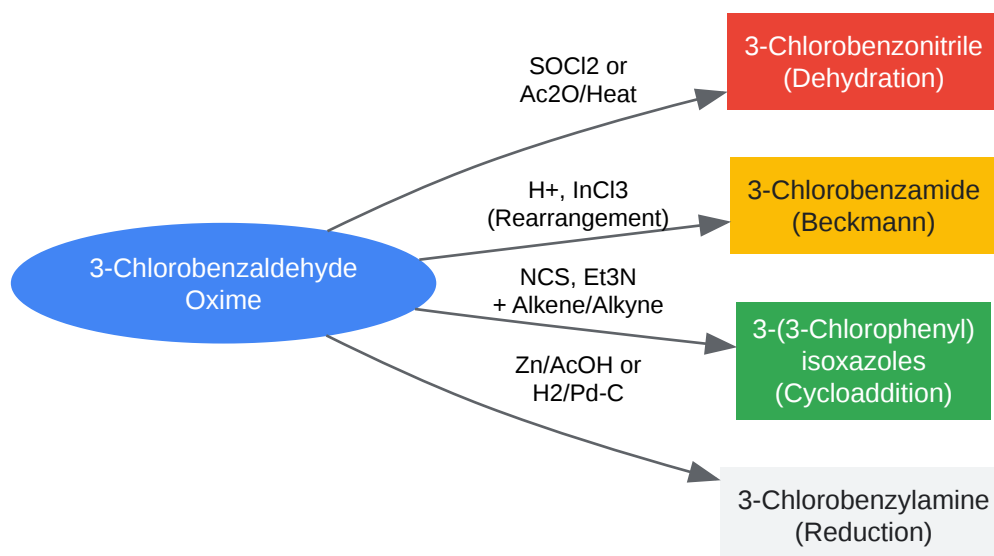
Methodology: Mix 3-chlorobenzaldehyde (1 eq), NH

OH·HCl (1.2 eq), and solid NaOH (1.2 eq) in a mortar. Grind vigorously with a pestle for 10–15 minutes. The mixture will become a paste as water is released (exothermic). Allow to stand for 5 minutes, then wash with water and filter. Yields are typically >90% with high purity [1].

Reactivity & Transformations

The utility of **3-chlorobenzaldehyde oxime** lies in its divergent reactivity. It serves as a masked nitrile, a masked amide, and a 1,3-dipole precursor.

Visualization: Synthetic Divergence



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Figure 1: Divergent reaction pathways for **3-chlorobenzaldehyde oxime**.

3.1 [1,3]-Dipolar Cycloaddition (The "Money" Reaction)

This is the most valuable transformation for drug discovery. The oxime is converted in situ to a nitrile oxide, a highly reactive 1,3-dipole that reacts with alkenes or alkynes to form isoxazolines or isoxazoles.

- Reagents:

- Chlorosuccinimide (NCS) (to form the hydroximoyl chloride) followed by Triethylamine (Et₃N) (to generate the nitrile oxide).

- Application: Synthesis of immunomodulators and fungicides where the 3-chlorophenyl ring provides metabolic resistance [2].

3.2 Beckmann Rearrangement

Acid-catalyzed rearrangement converts the oxime into 3-chlorobenzamide.

- Catalysts: InCl

- , TfOH, or ionic liquids.

- Mechanism: Protonation of the -OH group, followed by migration of the aryl group anti-periplanar to the leaving group.

3.3 Dehydration to Nitrile

Conversion to 3-chlorobenzonitrile is achieved using dehydrating agents like SOCl

, Ac

O, or catalytic ferrous sulphate in DMF. This provides a pathway to aryl carboxylic acids (via hydrolysis) or tetrazoles (via "Click" chemistry).

Pharmaceutical & Industrial Applications[6][7]

Sector	Application	Mechanism/Role
Drug Discovery	Isoxazole Scaffolds	The 3-chlorophenyl group is a bioisostere for phenyl, improving lipophilicity (LogP) and blocking metabolic oxidation at the meta-position. Used in designing COX-2 inhibitors and immunomodulators [3].
Agrochemicals	Fungicides	Precursor for triazole fungicides containing oxime ether moieties.[3] The electron-withdrawing chlorine atom enhances binding affinity to CYP51 enzymes in fungal pathogens [4].
Materials	Corrosion Inhibitors	Oximes can chelate transition metals; 3-chlorobenzaldehyde oxime derivatives have been explored for surface protection of copper alloys.

Safety & Handling (MSDS Summary)

- Hazards:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong acids (risk of violent exothermic reaction).

- **Thermal Stability:** Oximes can decompose violently at high temperatures. Do not distill the solid residue without verifying thermal stability (DSC recommended).

References

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- **Isoxazole Drugs:**VulcanChem Technical Report. (Synthesis of 5-(3-chlorophenyl)isoxazole derivatives). [4]
- **Beckmann Rearrangement:**J. Org. Chem.2002, 67, 6272.[5] (Mild conditions for rearrangement to amides).
- **Fungicidal Activity:**Molecules2020, 25, 1. (Design of oxime ether fungicides).
- **General Properties:**PubChem Compound Summary for CID 5372364.

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